molecular formula C21H22N4OS B2853549 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine CAS No. 923210-58-6

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine

Cat. No. B2853549
CAS RN: 923210-58-6
M. Wt: 378.49
InChI Key: HWESJKGBKXILCK-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine, also known as DTBP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DTBP is a heterocyclic compound that belongs to the class of pyridazines, which are known for their diverse biological activities.

Scientific Research Applications

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound has also been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have low toxicity in vitro, making it a safe compound for further research. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine. One potential application is the development of new cancer therapies. This compound has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another potential application is the development of new antibiotics. This compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Further research is needed to determine its potential as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of medicine.
In conclusion, this compound is a promising compound that has been extensively researched for its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for further research. This compound has been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has several advantages for use in lab experiments, but more research is needed to fully understand its potential applications and limitations. There are several future directions for research on this compound, including the development of new cancer therapies and antibiotics, and further research is needed to fully understand its potential applications in other fields of medicine.

Synthesis Methods

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine can be synthesized by the reaction of 3,6-dichloropyridazine with 2-thiophenecarboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,4-dimethylbenzoyl chloride and piperazine to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)21(26)25-11-9-24(10-12-25)20-8-7-18(22-23-20)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWESJKGBKXILCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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